molecular formula C2H4F2O B1273163 Bis(fluoromethyl)ether CAS No. 462-51-1

Bis(fluoromethyl)ether

Cat. No.: B1273163
CAS No.: 462-51-1
M. Wt: 82.05 g/mol
InChI Key: SGAMQLNREKTWEK-UHFFFAOYSA-N
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Description

Bis(fluoromethyl)ether is an organic compound with the molecular formula C₂H₄F₂O. It is a colorless liquid that is used in various chemical applications. The compound is known for its unique properties due to the presence of fluorine atoms, which impart distinct chemical and physical characteristics.

Preparation Methods

The synthesis of bis(fluoromethyl)ether typically involves the reaction of fluoromethyl compounds under specific conditions. One common method is the reaction of fluoromethyl alcohols with a dehydrating agent to form the ether linkage. Industrial production methods may involve the use of fluorinating agents such as bromine trifluoride (BrF₃) to introduce the fluorine atoms into the molecular structure .

Chemical Reactions Analysis

Bis(fluoromethyl)ether undergoes various chemical reactions, including:

Scientific Research Applications

Bis(fluoromethyl)ether has several applications in scientific research:

Mechanism of Action

The mechanism by which bis(fluoromethyl)ether exerts its effects involves the interaction of its fluorine atoms with molecular targets. Fluorine’s high electronegativity and small size allow it to form strong bonds with carbon atoms, influencing the compound’s reactivity and stability. The presence of fluorine can also affect the compound’s ability to interact with biological receptors and enzymes, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Bis(fluoromethyl)ether can be compared to other fluorinated ethers, such as trifluoromethyl ethers and chloromethyl ethers. While all these compounds contain fluorine atoms, this compound is unique due to its specific molecular structure and the presence of two fluoromethyl groups. This gives it distinct chemical properties and reactivity patterns compared to other similar compounds .

Properties

IUPAC Name

fluoro(fluoromethoxy)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4F2O/c3-1-5-2-4/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGAMQLNREKTWEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(OCF)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371091
Record name Fluoromethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

82.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

462-51-1
Record name Fluoromethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure and physical properties of Bis(fluoromethyl)ether?

A1: this compound (C₂H₄F₂O) has a molecular weight of 82.05 g/mol. [] It exists as a colorless liquid at room temperature with a melting point of -70°C and a boiling point of 34°C. [] The molecule exhibits conformational flexibility, with studies indicating the presence of different conformers in the gas phase. []

Q2: What are the primary applications of this compound?

A2: While this compound itself may not have direct applications, it serves as a valuable precursor in the synthesis of other fluorinated compounds. Notably, it is utilized in the production of difluoromethane (CH₂F₂), a crucial refrigerant and blowing agent. [] Furthermore, research suggests its potential use in compositions for cleaning agents, blowing agents for polymers, aerosol propellants, and various other industrial applications. []

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